![molecular formula C14H13N3O2S B2549278 (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946205-68-1](/img/structure/B2549278.png)
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as 1,3-dipolar cycloaddition . For instance, 6-bromobenzo[d]thiazol-2(3H)-one derivatives have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzothiazole ring (a fused benzene and thiazole ring) and an isoxazole ring (a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom). The exact structure would need to be confirmed with techniques such as NMR or X-ray crystallography .Scientific Research Applications
Synthesis and Structural Characterizations
One study emphasizes the synthesis of 2-substituted thiazole-5-carboxylates through photolysis, showcasing the compound's utility in generating thiazole derivatives with potential applications in various fields including materials science and pharmaceutical research (Fong et al., 2004). Another research highlights the preparation of organometallic peptide NHC complexes of Cp∗Rh(III) and arene Ru(II) moieties from l-thiazolylalanine, pointing towards applications in catalysis and bioconjugation (Lemke & Metzler‐Nolte, 2011).
Potential Biological Applications
Research into the antibacterial properties of related compounds demonstrates promising activity, particularly against strains such as Staphylococcus aureus and Bacillus subtilis, hinting at the potential for developing new antibiotics (Palkar et al., 2017). Moreover, the synthesis and antimicrobial activity evaluation of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives reveal weak to moderate antibacterial and antifungal activities, suggesting their potential as leads for further antimicrobial drug development (Abd Alhameed et al., 2019).
Anticancer Research
A study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides presents moderate to excellent anticancer activity against various cancer cell lines, indicating the significance of such compounds in cancer therapy (Ravinaik et al., 2021).
properties
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-3-17-10-6-4-5-7-12(10)20-14(17)15-13(18)11-8-9(2)16-19-11/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATLJEQXSZWSST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.